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Compound of Interest

Compound Name: (R)-(Piperidin-3-yl)methanol

Cat. No.: B1299892

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-
(Piperidin-3-yl)methanol (CAS Number: 144539-77-5), a chiral piperidine derivative of
significant interest in pharmaceutical synthesis. Due to the limited availability of distinct
spectroscopic data for the pure (R)-enantiomer in public databases, this document primarily
presents data for the racemic mixture, 3-Piperidinemethanol. This information is crucial for the
characterization and quality control of this important synthetic intermediate.

Spectroscopic Data

The following sections summarize the available spectroscopic data for 3-Piperidinemethanol.
These data are essential for confirming the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic
molecules. The following tables detail the *H and 3C NMR spectral data for 3-
Piperidinemethanol, typically recorded in deuterated chloroform (CDClIs).

Table 1: *H NMR Spectroscopic Data for 3-Piperidinemethanol
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Chemical Shift () o . Coupling Constant
Multiplicity Assignment

ppm (J) Hz

3.44 dd H-6'a -10.8

3.37 dd H-6'b 7.3

3.16 d H-2a -11.8

2.98 d H-2e -11.7

2.55 t H-6e 2.9

2.34 q H-6a 10.3

1.78 m H-3

1.68 m H-4a, H-5a

1.47 m H-4e

1.10 q H-5e

Note: Assignments are based on typical chemical shifts for piperidine ring protons and may
require 2D NMR for definitive confirmation. The 'a’ and ‘e’ denote axial and equatorial protons,
respectively. Data sourced from publicly available spectra.[1]

Table 2: 13C NMR Spectroscopic Data for 3-Piperidinemethanol

Chemical Shift (8) ppm Assighment
66.0 -CH20H

55.4 C-2

46.8 C-6

41.2 C-3

27.2 C-5

25.8 C-4
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Note: Data sourced from publicly available spectra.[2] Assignments are based on predicted

chemical shifts and data from similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 3-Piperidinemethanol shows characteristic absorptions for O-H and N-H stretching,

as well as C-H and C-O vibrations.

Table 3: Key IR Absorptions for 3-Piperidinemethanol

Wavenumber (cm—?)

Intensity

Assignment

O-H stretch (alcohol), N-H

3300-3500 Broad, Strong stretch (secondary amine)
2850-2950 Strong C-H stretch (alkane)
1450-1470 Medium C-H bend (alkane)
1050-1150 Strong C-O stretch (primary alcohol)

Note: Data is a general representation from various sources.[3] The broadness of the 3300-

3500 cm~1 peak is indicative of hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Table 4. Mass Spectrometry Data for 3-Piperidinemethanol

m/z Relative Intensity (%) Assignment

115 100 [M]* (Molecular lon)
84 High [M - CH20H]*

56 Medium Further fragmentation
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Note: Fragmentation patterns can vary depending on the ionization technique used.[3] The
molecular ion peak at m/z 115 corresponds to the molecular weight of CeH13NO.

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data
presented above. These protocols are based on standard laboratory practices for the analysis
of organic compounds.

NMR Spectroscopy

Objective: To obtain *H and *3C NMR spectra of (R)-(Piperidin-3-yl)methanol.

Materials:

(R)-(Piperidin-3-yl)methanol sample

Deuterated chloroform (CDCls) with 0.03% v/v Tetramethylsilane (TMS)

5 mm NMR tubes

Pipettes

NMR Spectrometer (e.g., 400 MHz)

Procedure:

Accurately weigh 5-10 mg of the (R)-(Piperidin-3-yl)methanol sample.

Dissolve the sample in approximately 0.6 mL of CDCls containing TMS in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Insert the NMR tube into the spectrometer's probe.

Acquire the *H NMR spectrum. Typical parameters for a 400 MHz spectrometer would
include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
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e Acquire the 13C NMR spectrum. Typical parameters would include a 30° pulse width, a
relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to
achieve a good signal-to-noise ratio. Proton decoupling is typically used.

e Process the acquired data (Fourier transform, phase correction, and baseline correction).

o Reference the spectra to the TMS signal at 0.00 ppm for *H and 77.16 ppm for the central
peak of the CDCls triplet in the 13C spectrum.

 Integrate the peaks in the *H NMR spectrum and assign the chemical shifts for both *H and
13C spectra.

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of (R)-(Piperidin-3-yl)methanol.

Materials:

(R)-(Piperidin-3-yl)methanol sample

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula

Solvent for cleaning (e.g., isopropanol)

Lint-free wipes
Procedure:

o Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent
(e.g., isopropanol) and allowing it to dry completely.

e Record a background spectrum of the empty ATR crystal.

e Place a small amount of the (R)-(Piperidin-3-yl)methanol sample directly onto the ATR
crystal using a clean spatula.
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o Apply pressure using the ATR's pressure arm to ensure good contact between the sample
and the crystal.

e Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm~1.
e Clean the ATR crystal thoroughly after the measurement.

e Process the spectrum (baseline correction and peak picking) and identify the characteristic
absorption bands.

Mass Spectrometry

Objective: To obtain the mass spectrum of (R)-(Piperidin-3-yl)methanol.
Materials:

e (R)-(Piperidin-3-yl)methanol sample

e Mass Spectrometer (e.g., with Electron lonization - El source)

e Suitable solvent (e.g., methanol or dichloromethane)

e Microsyringe

Procedure:

e Prepare a dilute solution of the (R)-(Piperidin-3-yl)methanol sample in a volatile solvent like
methanol.

 Introduce the sample into the mass spectrometer. For an El source, this is typically done via
a direct insertion probe or a gas chromatograph (GC-MS).

e Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).

e Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Visualization of Experimental Workflow
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The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical sample such as (R)-(Piperidin-3-yl)methanol.
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General workflow for spectroscopic analysis.
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This guide serves as a foundational resource for professionals working with (R)-(Piperidin-3-
yl)methanol, providing the necessary spectroscopic data and standardized protocols for its
characterization. As more specific data for the pure enantiomer becomes available, this guide
will be updated accordingly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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